molecular formula C11H12N2O B14546802 1H-Indole-1-acetamide, 2-methyl- CAS No. 61921-82-2

1H-Indole-1-acetamide, 2-methyl-

Cat. No.: B14546802
CAS No.: 61921-82-2
M. Wt: 188.23 g/mol
InChI Key: KLWJQUFEYCQOPX-UHFFFAOYSA-N
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Description

1H-Indole-1-acetamide, 2-methyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-acetamide, 2-methyl- typically involves the reaction of indole derivatives with acetamide groups under specific conditions. One common method includes the reaction of indole with N,N-dimethylformamide and phosphorous oxychloride, followed by further reactions to introduce the acetamide group . Another method involves the methylation of indole derivatives using methyl iodide (MeI) and potassium carbonate (K2CO3) .

Industrial Production Methods: Industrial production of 1H-Indole-1-acetamide, 2-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-acetamide, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetamide, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with nuclear receptors and regulate gene expression, impacting cellular processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

  • 1H-Indole, 2-methyl-
  • 1H-Indole-3-carbaldehyde
  • 1H-Indole-2-carboxylic acid

Comparison: 1H-Indole-1-acetamide, 2-methyl- is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61921-82-2

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(2-methylindol-1-yl)acetamide

InChI

InChI=1S/C11H12N2O/c1-8-6-9-4-2-3-5-10(9)13(8)7-11(12)14/h2-6H,7H2,1H3,(H2,12,14)

InChI Key

KLWJQUFEYCQOPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)N

Origin of Product

United States

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